Glutathione Reductase (GR) Activity: ACT vs. DMTA (2-Aminothiazole Derivative)
In a direct head-to-head comparison, 2-Amino-4-(chloromethyl)thiazole hydrochloride (ACT) was evaluated alongside another 2-aminothiazole derivative, 4,4′-(disulfanediylbis(methylene))bis(thiazol-2-amine) dihydrochloride (DMTA), for its effect on glutathione reductase (GR) activity from baker's yeast (Saccharomyces cerevisiae). The study revealed distinct activity profiles [1].
| Evidence Dimension | Percent change in glutathione reductase (GR) activity |
|---|---|
| Target Compound Data | At 500 mg/L: +0.00% change (no significant change across 25-500 mg/L range) |
| Comparator Or Baseline | DMTA: -10.58% change at 500 mg/L (slight decrease with increasing concentration) |
| Quantified Difference | ACT shows 0.00% change vs. DMTA's -10.58% change at the highest concentration tested. |
| Conditions | In vitro assay with glutathione reductase from baker's yeast (Saccharomyces cerevisiae); concentrations tested: 0, 25, 50, 100, 250, 500 mg/L. |
Why This Matters
For assay development or toxicological screening, the selection of ACT over DMTA is critical when a non-interfering background or a molecule with minimal impact on the glutathione pathway is required.
- [1] Karadağ, H., Eroğlu, E., & Kırılmış, C. (2019). Determination of Glutathione Reductase Activity Changes Exposed to Some 2-Aminothiazole Derivatives. Cumhuriyet Science Journal, 40(1), 136–140. DOI: 10.17776/csj.504690 View Source
